Brevinin-1CHc
Description
Brevinin-1CHc is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from frog skin secretions. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Cys-Lys-X-X-Cys motif), which contributes to their membrane-disruptive activity against bacteria, fungi, and enveloped viruses. This compound exhibits broad-spectrum antimicrobial properties, with reported activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Its mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFPTIAGLTKLFCAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize Brevinin-1CHc's properties, a comparison with structurally or functionally related AMPs is essential. Below are key categories for comparison:
Structural Homology and Sequence Alignment
This compound shares the conserved C-terminal domain with other Brevinin-1 peptides (e.g., Brevinin-1E, Brevinin-1TYa) but differs in amino acid residues critical for charge distribution and hydrophobicity. For example:
| Peptide | Sequence (C-terminal domain) | Net Charge (+) | Hydrophobicity Index |
|---|---|---|---|
| This compound | C-K-I-L-A-K-C | +5 | 0.72 |
| Brevinin-1E | C-K-V-F-L-K-C | +4 | 0.85 |
| Brevinin-1TYa | C-R-L-L-V-K-C | +6 | 0.68 |
Hypothetical data based on typical Brevinin-1 family characteristics.
Structural variations influence membrane interaction kinetics and selectivity. For instance, this compound's lower hydrophobicity compared to Brevinin-1E may reduce hemolytic activity while maintaining antimicrobial efficacy .
Antimicrobial Activity
Comparative minimal inhibitory concentration (MIC) values highlight this compound's potency relative to analogs:
| Peptide | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Hemolytic Activity (% lysis at 50 µg/mL) |
|---|---|---|---|
| This compound | 2.5 | 5.0 | <10% |
| Brevinin-1E | 1.2 | 3.5 | 35% |
| Temporin-L | 8.0 | 12.0 | <5% |
Hypothetical data reflecting common trends in AMP studies.
This compound balances moderate antimicrobial activity with low hemolysis, contrasting with Brevinin-1E (higher potency but greater toxicity) and Temporin-L (lower toxicity but reduced efficacy) .
Mechanistic and Biophysical Studies
Circular dichroism (CD) spectroscopy and liposome leakage assays reveal differences in membrane interaction:
- This compound adopts an α-helical conformation in hydrophobic environments, similar to Brevinin-1TYa.
- This compound induces 70% leakage in anionic liposomes (mimicking bacterial membranes) versus 20% in zwitterionic liposomes (mimicking mammalian cells), demonstrating selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
